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molecular formula C9H8O4 B3031469 Methyl 3-formyl-2-hydroxybenzoate CAS No. 3775-05-1

Methyl 3-formyl-2-hydroxybenzoate

Cat. No. B3031469
M. Wt: 180.16 g/mol
InChI Key: KIGMFKZMNIHLSU-UHFFFAOYSA-N
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Patent
US06593315B2

Procedure details

63 ml of concentrated sulfuric acid were added dropwise at approximately 20 to 25° C. to a solution of 64 g (0.17 mol) of the dibromide of Example 1 in 500 ml of anhydrous methanol. The temperature of the reaction solution was kept at 30° C. by cooling. After the mixture had been stirred for 30 minutes at 20 to 25° C., it was heated for 3 hours to 50° C. The reaction mixture was stirred into approximately 3.5 l of water. The precipitate was filtered off and washed with water and then with a pentane/MTBE mixture (5:1). After drying, 25 g of the title compound were obtained, which corresponds to 81% of theory. (m.p. 82° C.)
Quantity
63 mL
Type
reactant
Reaction Step One
Name
dibromide
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.BrC(CC(O[C:13]1[CH:22]=[CH:21][CH:20]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[C:14]=1[OH:23])=O)Br.[OH2:24].[CH3:25]O>>[CH:25]([C:13]1[C:14]([OH:23])=[C:15]([CH:20]=[CH:21][CH:22]=1)[C:16]([O:18][CH3:19])=[O:17])=[O:24]

Inputs

Step One
Name
Quantity
63 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
dibromide
Quantity
64 g
Type
reactant
Smiles
BrC(Br)CC(=O)OC1=C(C(C(=O)OC)=CC=C1)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After the mixture had been stirred for 30 minutes at 20 to 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
TEMPERATURE
Type
TEMPERATURE
Details
it was heated for 3 hours to 50° C
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C=1C(=C(C(=O)OC)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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